methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
CAS No.: 1203389-43-8
Cat. No.: VC11959768
Molecular Formula: C17H13N5O3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203389-43-8 |
|---|---|
| Molecular Formula | C17H13N5O3S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | methyl 5-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C17H13N5O3S/c1-24-16(23)14-7-5-11(25-14)10-26-17-20-19-15-8-6-13(21-22(15)17)12-4-2-3-9-18-12/h2-9H,10H2,1H3 |
| Standard InChI Key | LWPMGRSTYBGPBM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
| Canonical SMILES | COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Introduction
Methyl 5-({[6-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic systems, including pyridine, triazole, pyridazine, and furan moieties. This compound is of interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. These steps might include the formation of the triazole and pyridazine rings, followed by the introduction of the pyridin-2-yl group and the sulfanyl linkage to the furan ring. Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to achieve high yields and purity.
Potential Biological Applications
Compounds with similar structures have shown potential in various biological applications, including anticancer and antifungal activities. The presence of multiple heterocyclic rings allows for diverse interactions with biological targets, such as enzymes or receptors. For instance, compounds containing triazole moieties have been explored for their antifungal properties .
Research Findings
While specific research findings on methyl 5-({[6-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate are not available, related compounds have demonstrated promising biological activities. For example, compounds with triazole and pyridine moieties have shown anticancer and antifungal properties .
Future Directions
Further research is needed to fully explore the potential of this compound. This could involve synthesizing derivatives with varied biological activities and conducting in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume